

Application Notes & Protocols: Forced Degradation Studies of Amlodipine Besylate

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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Amlodipine Besylate** is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] As part of the drug development and quality control process, forced degradation (stress testing) studies are essential. These studies, mandated by guidelines from the International Conference on Harmonisation (ICH), help to identify potential degradation products, establish degradation pathways, and assess the inherent stability of the molecule.[3] The data generated is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions and shelf-life for the drug product.[3]

This document provides detailed protocols for subjecting **Amlodipine Besylate** to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. It also summarizes the expected degradation outcomes based on published studies.

Experimental Protocols

The following protocols outline the procedures for conducting forced degradation studies on **Amlodipine Besylate**.

Preparation of Stock Solution

A standard stock solution of **Amlodipine Besylate** is required for all stress conditions.

- Accurately weigh 10 mg of **Amlodipine Besylate** and transfer it into a 100 ml volumetric flask.

- Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[4]
- Make up the volume to 100 ml with the same solvent to obtain a concentration of 100 µg/ml.
- For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.

Stress Conditions

a) Acid Hydrolysis

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of an acidic solution. Common conditions include:
 - Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.
 - Harsh: 5 M HCl and keeping the solution at 80°C for 6 hours.
- After the specified duration, cool the solution to room temperature if heated.
- Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).
- Dilute with the mobile phase to a final target concentration (e.g., 20 µg/ml) for analysis.

b) Alkaline (Base) Hydrolysis

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of an alkaline solution. Common conditions include:
 - Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.
 - Harsh: 5 M NaOH and keeping the solution at 80°C for 6 hours to achieve total degradation.
- After the specified duration, cool the solution to room temperature if heated.

- Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).
- Dilute with the mobile phase to a final target concentration for analysis.

c) Oxidative Degradation

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of a hydrogen peroxide (H_2O_2) solution. Common conditions include:
 - 3% H_2O_2 at ambient temperature for 3 days.
 - 3% H_2O_2 in a methanol-water mixture (80:20) at 80°C for 6 hours.
 - For S-Amlodipine, 3% H_2O_2 for 10 minutes.
- After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.

d) Thermal Degradation

- Solid State: Place approximately 100 mg of **Amlodipine Besylate** powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours. An alternative condition is 105°C for 3 days.
- Solution State: Prepare a solution of the desired concentration (e.g., 20 µg/ml) and keep it in an oven at 80°C for 7 hours.
- After exposure, allow the sample to cool to room temperature.
- If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.

e) Photolytic Degradation

- Prepare a solution of **Amlodipine Besylate** (e.g., 1 mg/mL).

- Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 200 W-h/m² for UVA light and 1.2 million lux-hours for visible light.
- Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
- After exposure, dilute the sample with the mobile phase to the target concentration for analysis.

Analytical Protocol - RP-HPLC

A stability-indicating HPLC method is required to separate Amlodipine from its degradation products.

- Column: C18 column (e.g., Agilent C18, 250mm x 4.6mm, 5µm or a core-shell C18, 100 mm x 4.6 mm, 2.6 µm).
- Mobile Phase: A common mobile phase is a gradient or isocratic mixture of a buffer and an organic solvent, such as methanol and 0.4% ammonium hydroxide in water. Another option is methanol and water in a ratio of 80:20 v/v.
- Flow Rate: 1.0 ml/min.
- Detection: UV detection at 237 nm or 238 nm.
- Injection Volume: Typically 10-20 µL.

Data Presentation

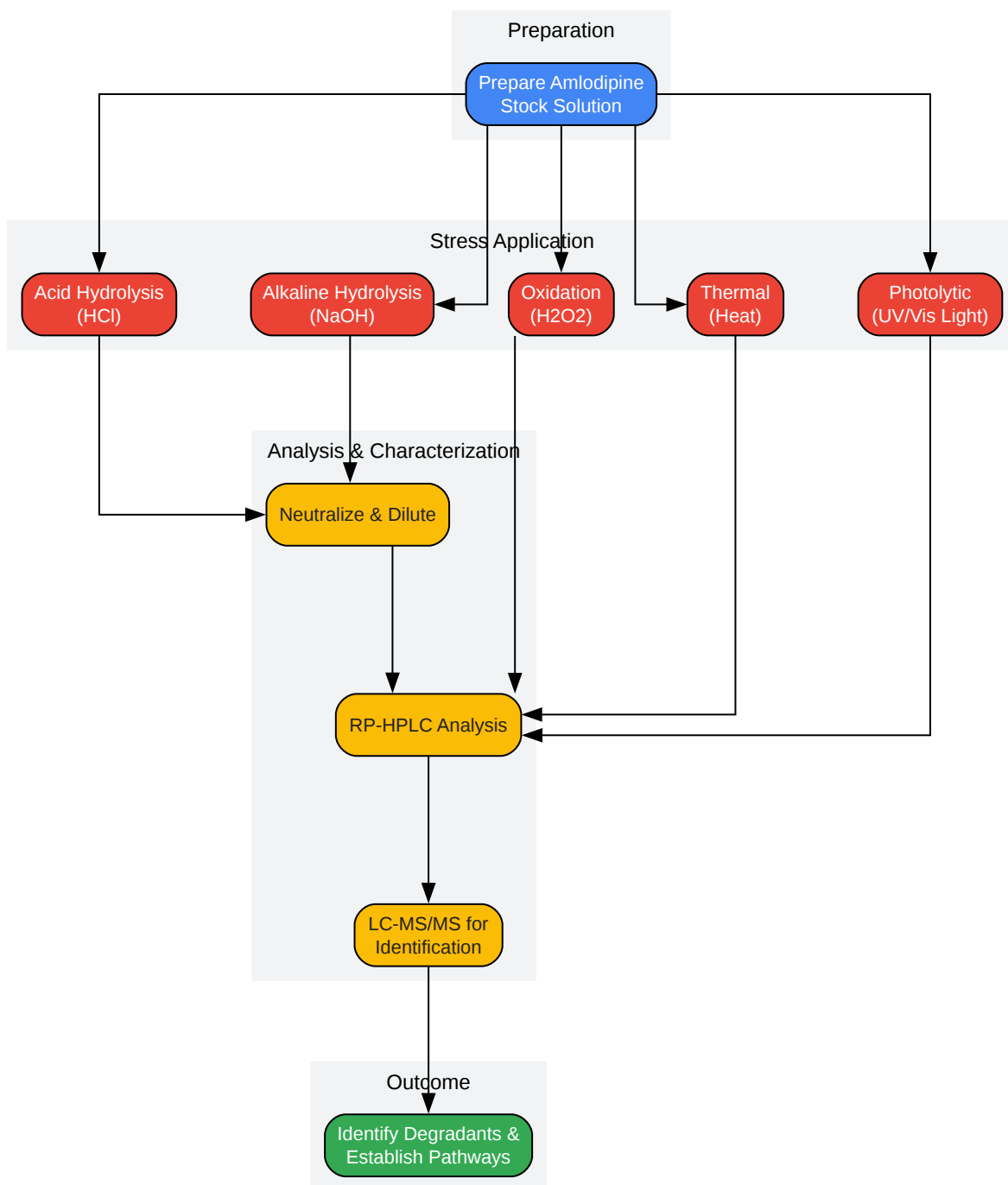
The following table summarizes the quantitative results from various forced degradation studies on **Amlodipine Besylate**.

Stress Condition	Specific Conditions	% Degradation	Major Degradation Products / Remarks	Source
Acid Hydrolysis	5 M HCl @ 80°C for 6 h	75.2%	Dehydro amlodipine derivative identified.	
0.1 M HCl @ RT for 3 days	Not specified	Degradation observed.		
0.1 N HCl @ RT for 3 h	12.3%	Degradation peak observed in HPLC.		
Alkaline Hydrolysis	5 M NaOH @ 80°C for 6 h	~100%	Total degradation, main product C ₁₅ H ₁₆ NOCl.	
0.1 M NaOH @ RT for 3 days	43%	Significant degradation.		
0.1 N NaOH @ RT for 3 h	10.1%	Degradation peak observed in HPLC.		
Oxidative	3% H ₂ O ₂ :Methanol (80:20) @ 80°C for 6 h	80.1%	Dehydro amlodipine derivative (Impurity D) identified.	
3% H ₂ O ₂ @ RT for 3 days	Not specified	Degradation observed.		
3% H ₂ O ₂ @ RT for 3 h	7.9%	Degradation peak observed in HPLC.		

Thermal (Solid)	105°C for 3 days	Not significant	Stable under thermal stress.
80°C for 48 h	No major impurities	Very little to no degradation observed.	
Photolytic	1.2 million lux-h (Vis) & 200 W-h/m ² (UVA)	5%	Degradation observed.
14 days in photostability chamber	32.2%	Significant degradation.	

Visualizations

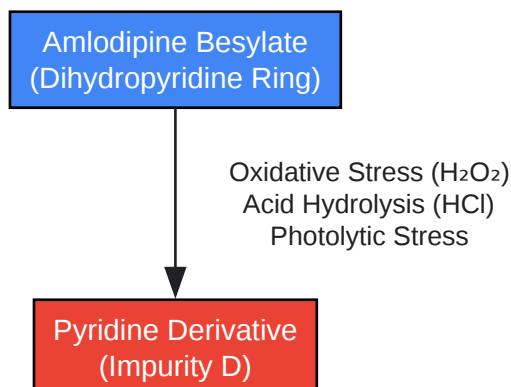
Experimental Workflow Diagram



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Fig 1. General workflow for forced degradation studies of **Amlodipine Besylate**.

Primary Degradation Pathway Diagram



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Fig 2. Aromatization of the dihydropyridine ring under stress conditions.

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